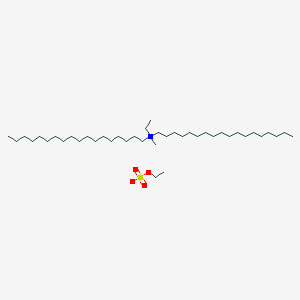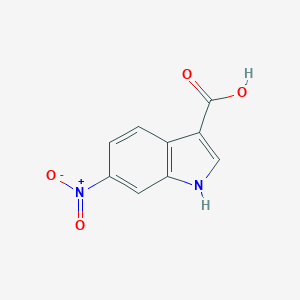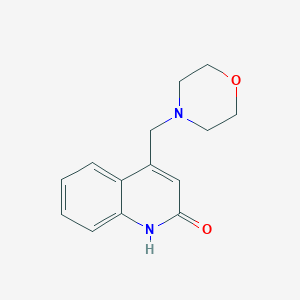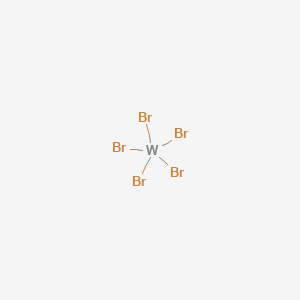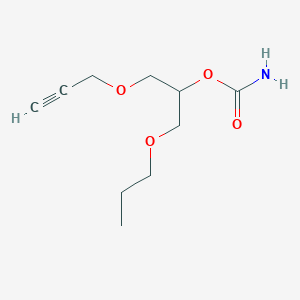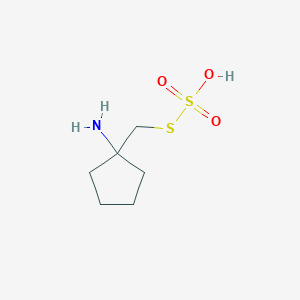
1-Amino-1-(sulfosulfanylmethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ensifentrine, also known by its chemical name N-{2-[(2E)-2-(mesitylimino)-9,10-dimethoxy-4-oxo-6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl}urea, is a novel medication primarily indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adults . It is a first-in-class, selective dual inhibitor of the phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes . Ensifentrine combines bronchodilator and anti-inflammatory effects, making it a unique therapeutic option for respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ensifentrine is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The process typically involves the condensation of 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one with ethylurea .
Industrial Production Methods: Industrial production of ensifentrine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of crystalline polymorphs or salts of ensifentrine, particularly ensifentrine ethane-1,2-disulfonate . These solid-state forms are crucial for the formulation of pharmaceutical compositions.
Chemical Reactions Analysis
Types of Reactions: Ensifentrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The primary metabolic routes for ensifentrine are oxidative (hydroxylation, O-demethylation) followed by conjugation (e.g., glucuronidation) .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of ensifentrine include formic acid, ethyl acetate, and various solvents for crystallization . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and desired polymorphic forms of the compound.
Major Products Formed: The major products formed from the chemical reactions of ensifentrine include its polymorphic forms (I, II, and III) and their respective salts . These forms exhibit different physicochemical properties, which are essential for drug formulation and stability.
Scientific Research Applications
Ensifentrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of chronic obstructive pulmonary disease (COPD) due to its dual bronchodilator and anti-inflammatory effects . It has also been studied for its potential use in treating asthma and cystic fibrosis .
In chemistry, ensifentrine serves as a model compound for studying the inhibition of phosphodiesterase enzymes, providing insights into the design of selective inhibitors . In biology, it is used to investigate the molecular mechanisms underlying respiratory diseases and the role of phosphodiesterase enzymes in inflammation and bronchodilation .
Mechanism of Action
Ensifentrine exerts its effects by selectively inhibiting the phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) enzymes . PDE3 inhibition leads to bronchodilation by increasing cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells, resulting in relaxation of the airway muscles . PDE4 inhibition reduces inflammation by decreasing the levels of proinflammatory cytokines such as granulocyte-macrophage colony-stimulating factor (GM-CSF) in bronchial epithelial cells . This dual mechanism of action makes ensifentrine a unique and effective treatment for respiratory diseases.
Comparison with Similar Compounds
Properties
CAS No. |
13893-12-4 |
|---|---|
Molecular Formula |
C6H13NO3S2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
1-amino-1-(sulfosulfanylmethyl)cyclopentane |
InChI |
InChI=1S/C6H13NO3S2/c7-6(3-1-2-4-6)5-11-12(8,9)10/h1-5,7H2,(H,8,9,10) |
InChI Key |
REBIEXPWHLEQLG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CSS(=O)(=O)O)N |
Canonical SMILES |
C1CCC(C1)(CSS(=O)(=O)O)N |
Key on ui other cas no. |
13893-12-4 |
Synonyms |
Thiosulfuric acid hydrogen S-[(1-aminocyclopentyl)methyl] ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


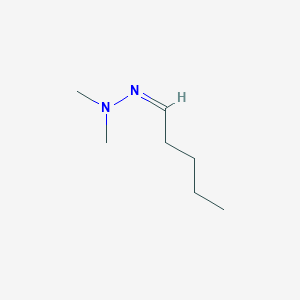
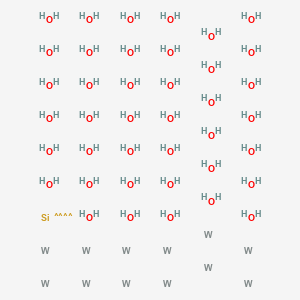
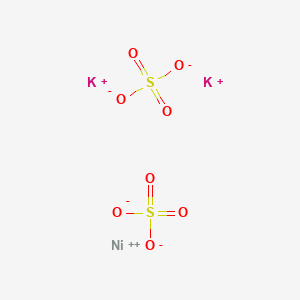
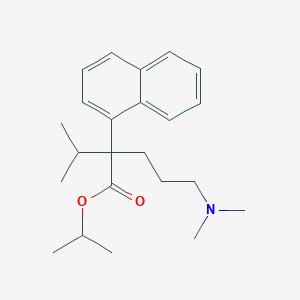

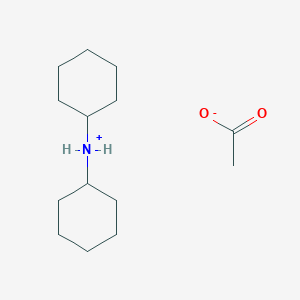
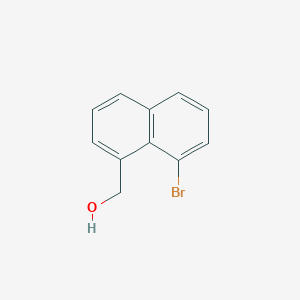
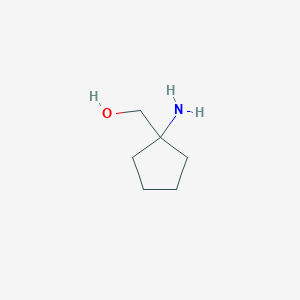
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
